An In-Depth Technical Guide to 4-Hydroxyphenyl Acetate: Chemical Properties, Structure, and Biological Activity
An In-Depth Technical Guide to 4-Hydroxyphenyl Acetate: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl acetate (4-HPA), also known as p-acetoxyphenol or hydroquinone monoacetate, is an organic compound with growing interest in the fields of biochemistry and pharmacology. As a metabolite and a synthetically accessible molecule, its chemical properties and biological activities, particularly its antioxidant potential, are of significant interest for research and development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological pathways of 4-Hydroxyphenyl acetate, supplemented with detailed experimental protocols.
Chemical Properties and Structure
4-Hydroxyphenyl acetate is a phenyl acetate ester that is structurally related to hydroquinone.[1][2] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular formula.
Table 1: Chemical and Physical Properties of 4-Hydroxyphenyl Acetate
| Property | Value | Reference(s) |
| IUPAC Name | (4-hydroxyphenyl) acetate | [2] |
| Synonyms | 4-Acetoxyphenol, p-Hydroxyphenyl acetate, Hydroquinone monoacetate | [2] |
| CAS Number | 3233-32-7 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 65-68 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | [4] |
| pKa (strongest acidic) | 9.49 (predicted) | [5] |
Chemical Structure
The structure of 4-Hydroxyphenyl acetate consists of a benzene ring substituted with a hydroxyl group and an acetoxy group at the para position (positions 1 and 4).
Biological Activity and Signaling Pathways
4-Hydroxyphenyl acetate has demonstrated notable biological activity, primarily as an antioxidant. It has been shown to protect cells from oxidative stress-induced necrosis. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or activators like 4-Hydroxyphenyl acetate, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), upregulating their expression and enhancing the cell's antioxidant capacity.
Caption: Nrf2 signaling pathway activated by 4-Hydroxyphenyl acetate.
Experimental Protocols
Synthesis of 4-Hydroxyphenyl Acetate
This protocol describes the synthesis of 4-Hydroxyphenyl acetate via the selective acetylation of hydroquinone using acetic anhydride with a mild acid catalyst.
Materials:
-
Hydroquinone
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
In a clean, dry round-bottom flask, dissolve hydroquinone (1 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the solution.
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of 4-Hydroxyphenyl Acetate
The crude 4-Hydroxyphenyl acetate can be purified by column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude 4-Hydroxyphenyl acetate in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity ratio like 9:1).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure 4-Hydroxyphenyl acetate (visualized under a UV lamp).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of 4-Hydroxyphenyl acetate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7][8][9][10]
Materials:
-
4-Hydroxyphenyl acetate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of sample and standard solutions: Prepare a stock solution of 4-Hydroxyphenyl acetate and the positive control (e.g., ascorbic acid) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard solutions to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Conclusion
4-Hydroxyphenyl acetate is a compound with well-defined chemical properties and significant biological activity as an antioxidant. Its ability to modulate the Nrf2 signaling pathway makes it a molecule of interest for further investigation in the context of diseases associated with oxidative stress. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and evaluate the activity of this compound in a laboratory setting. As research continues, the full therapeutic potential of 4-Hydroxyphenyl acetate and its derivatives may be further elucidated, paving the way for new applications in drug development and cellular protection.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 4-Hydroxyphenyl acetate | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
